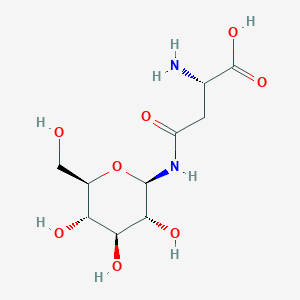

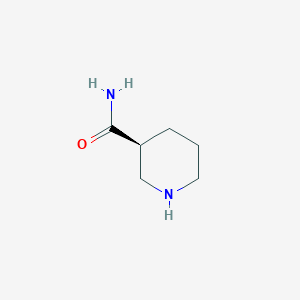

(S)-piperidine-3-carboxamide

Vue d'ensemble

Description

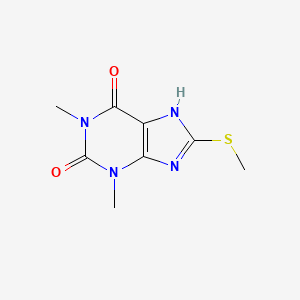

(S)-piperidine-3-carboxamide is part of the piperidine family, a class of organic compounds that are characterized by their six-membered ring containing one nitrogen atom. Piperidine derivatives, including carboxamides, are of significant interest due to their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives, such as piperidine carboxamides, often involves multi-component condensation reactions. For example, an efficient and versatile synthesis method for piperazine-2-carboxamides involves a one-pot, 4-component Ugi condensation (Rossen et al., 1997). This method could be adapted for synthesizing (S)-piperidine-3-carboxamide by choosing appropriate reactants.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of related compounds has been determined, revealing important aspects of their molecular geometry and conformation (Bartoszak-Adamska et al., 2011). These structural insights are crucial for understanding the chemical behavior and reactivity of (S)-piperidine-3-carboxamide.

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, reflecting their chemical properties. For instance, piperidine carboxamides have been explored as catalysts and inhibitors in several chemical and biological processes, indicating their reactive nature and potential for selective interaction with biological molecules (Londregan et al., 2018).

Physical Properties Analysis

The physical properties of piperidine derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on related compounds provide insights into how structural variations affect these properties, which is relevant for the development of pharmaceutical formulations (Szafran et al., 2007).

Chemical Properties Analysis

The chemical properties of piperidine carboxamides, such as acidity, basicity, and reactivity towards various reagents, are key for their application in synthetic chemistry and drug development. For example, the synthesis and characterization of piperidine derivatives have highlighted their potential antimicrobial activity, showcasing the importance of understanding their chemical behavior (Zafar et al., 2019).

Applications De Recherche Scientifique

HIV-1 Reverse Transcriptase Inhibitors

(S)-Piperidine-3-carboxamide derivatives, specifically piperidine-4-yl-aminopyrimidines, have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. These compounds, such as the 3-carboxamides series, have shown potent activity against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses. This research highlights the potential of these compounds in HIV therapy, especially for resistant strains (Tang et al., 2010).

Anaplastic Lymphoma Kinase Inhibitors

Piperidine carboxamides have been identified as novel inhibitors of anaplastic lymphoma kinase (ALK), with selectivity over insulin-like growth factor-1 receptor (IGF1R). These inhibitors have shown promise in treating ALK-associated cancers, providing a new avenue for targeted cancer therapies (Bryan et al., 2012).

Transient Receptor Potential Vanilloid-1 (TRPV1) Antagonists

A series of piperidine carboxamides were developed as antagonists of TRPV1, a target for pain treatment. These compounds, including benzoxazinone amides, exhibited potent activity in cell-based assays, indicating their potential as pain management agents (Cheung et al., 2008).

Modulation of Pharmacological Properties

The pharmacological properties of N-alkyl-piperidine-2-carboxamides, derivatives of local anesthetics like ropivacaine and levobupivacaine, have been studied. By introducing fluorine atoms, variations in basicity, lipophilicity, and solubility were observed, influencing their pharmacological profiles (Vorberg et al., 2016).

Anti-HIV CCR5 Antagonists

Piperidine-4-carboxamide derivatives have been explored as CCR5 antagonists for HIV treatment. These compounds have demonstrated high CCR5 binding affinity and potent inhibition of HIV-1 replication, suggesting their potential as effective anti-HIV agents (Imamura et al., 2006).

Anti-Inflammatory Agents

Carboxamide and thioamide derivatives of the benzophenone and piperidine nucleus have been synthesized and tested for anti-inflammatory activity. These novel compounds have shown promising results in reducing inflammation, indicating their potential as anti-inflammatory drugs (Vinaya et al., 2009).

Anti-Angiogenic and DNA Cleavage Activities

Novel piperidine-4-carboxamide derivatives have been found to exhibit significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. These compounds have shown effectiveness in blocking blood vessel formation and interacting with DNA (Kambappa et al., 2017).

Topoisomerase IIα Inhibitors and Anti-Proliferative Agents

Piperidinecarboxamides synthesized as curcumin mimics have demonstrated high anti-proliferative properties and inhibitory effects on human DNA topoisomerase IIα. These compounds offer potential as effective cancer treatment options (Fawzy et al., 2019).

Tubulin Inhibitors for Anticancer Therapy

A new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as tubulin inhibitors, offering a new avenue for cancer treatment. These compounds have shown efficacy in antiproliferative assays and potential as anticancer agents (Krasavin et al., 2014).

Antileukemic Activity

Substituted phenyl methanone derivatives of the piperidine framework have been synthesized and evaluated for antileukemic activity. These compounds, particularly those with nitro and fluoro substitutions, have shown promising results in inhibiting the growth of leukemia cells (Vinaya et al., 2011).

Propriétés

IUPAC Name |

(3S)-piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOCPVIXARZNQN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308526 | |

| Record name | (3S)-3-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-piperidine-3-carboxamide | |

CAS RN |

88495-55-0 | |

| Record name | (3S)-3-Piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88495-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cephalotaxine, 4-methyl 2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (ester), [3(R)]-](/img/structure/B1206611.png)